

# Total Synthesis of Murrayamine O: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *Murrayamine O*

Cat. No.: *B13436794*

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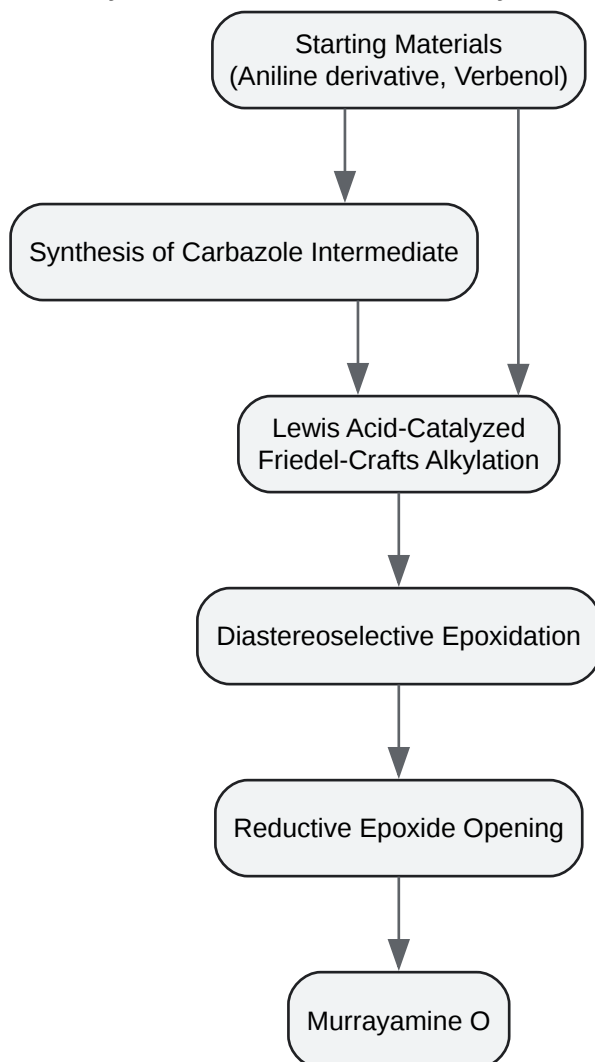
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of **Murrayamine O**, a cannabinol-skeletal carbazole alkaloid. The synthesis strategy is based on the first enantiospecific total synthesis reported by Dethe et al., which employs a highly diastereoselective Lewis acid-catalyzed coupling of a commercially available monoterpene with a carbazole derivative.<sup>[1]</sup> This approach is noted for its high atom economy and protecting-group-free nature.<sup>[1]</sup>

## Overview of the Synthetic Strategy

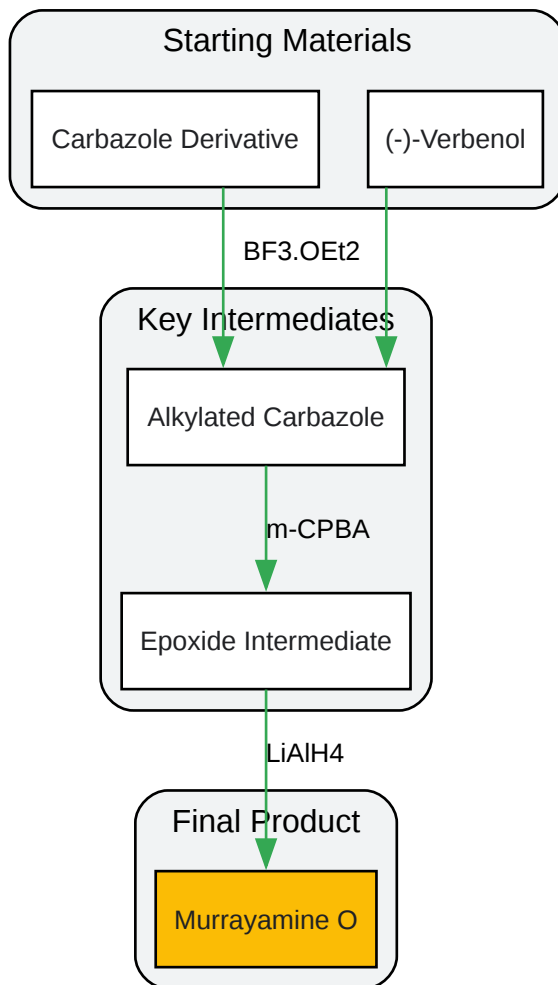
The total synthesis of **Murrayamine O** is achieved through a convergent strategy that involves the preparation of a carbazole intermediate and its subsequent coupling with a chiral monoterpene, followed by a series of transformations to yield the final natural product. The key steps include the synthesis of the carbazole moiety, a Lewis acid-catalyzed Friedel-Crafts alkylation, epoxidation, and a subsequent reductive ring-opening.

Below is a diagram illustrating the overall workflow of the total synthesis.

## Overall Synthetic Workflow for Murrayamine O



## Key Transformations in Murrayamine O Synthesis



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## References

- 1. researchgate.net [researchgate.net]
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